molecular formula C12H18N2OS B2704744 3-Tert-butyl-6-(thiolan-3-yloxy)pyridazine CAS No. 2196214-16-9

3-Tert-butyl-6-(thiolan-3-yloxy)pyridazine

Cat. No.: B2704744
CAS No.: 2196214-16-9
M. Wt: 238.35
InChI Key: QROODKZXNBSORA-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-(thiolan-3-yloxy)pyridazine is a chemical compound with a unique structure that includes a tert-butyl group, a thiolan ring, and a pyridazine ring.

Preparation Methods

The synthesis of 3-Tert-butyl-6-(thiolan-3-yloxy)pyridazine typically involves the reaction of a pyridazine derivative with a thiolan-3-yloxy group under specific conditions. The reaction conditions often include the use of a base and a solvent to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-Tert-butyl-6-(thiolan-3-yloxy)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Tert-butyl-6-(thiolan-3-yloxy)pyridazine has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being explored for its potential use in drug discovery and development.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-(thiolan-3-yloxy)pyridazine involves its interaction with specific molecular targets and pathways. The tert-butyl group and thiolan ring may play a role in its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-Tert-butyl-6-(thiolan-3-yloxy)pyridazine can be compared with other similar compounds such as:

  • 3-Tert-butyl-6-(thiolan-3-yloxy)pyridine
  • 3-Tert-butyl-6-(thiolan-3-yloxy)pyrazine

These compounds share structural similarities but may differ in their reactivity, stability, and applications.

Properties

IUPAC Name

3-tert-butyl-6-(thiolan-3-yloxy)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-12(2,3)10-4-5-11(14-13-10)15-9-6-7-16-8-9/h4-5,9H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROODKZXNBSORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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